4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Descripción
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S/c1-3-29-20-9-6-15(12-17(20)23)31(27,28)25-14-5-8-19-16(11-14)22(26)24-18-10-13(2)4-7-21(18)30-19/h4-12,25H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCZQUHAUFFGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The compound can be structurally represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 353.41 g/mol
Key Functional Groups
- Sulfonamide : Known for antibacterial properties.
- Fluoro Group : Often enhances biological activity and metabolic stability.
- Dibenzo[b,f][1,4]oxazepin Core : Associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of oxazole and oxazepine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 4-Ethoxy Compound | E. coli | 20 |
| Oxazole Derivative A | S. aureus | 17 |
| Oxazepine Derivative B | K. pneumoniae | 15 |
Antiviral Potential
Compounds similar to the target molecule have been investigated for their antiviral properties, particularly against viruses such as Hepatitis B. The mechanism often involves modulation of viral proteins, which can inhibit viral replication .
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Applied Pharmaceutical Science evaluated a series of sulfonamide derivatives, revealing that modifications in the molecular structure significantly influenced their antibacterial potency. The study highlighted that the presence of a fluoro group often correlated with increased activity against resistant bacterial strains . -
Antiviral Activity Assessment :
Another investigation focused on the antiviral effects of dibenzo derivatives, demonstrating that certain modifications led to enhanced efficacy against Hepatitis B virus by targeting its core protein .
The biological activity of 4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds similar to 4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds that share structural characteristics have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound's sulfonamide moiety is known for its antimicrobial effects. Research suggests that derivatives of this compound can act against a range of bacterial strains by inhibiting folic acid synthesis, which is essential for bacterial growth . This property positions it as a potential candidate for developing new antibiotics.
Neurological Implications
Given the structure's complexity and its interaction with various biological targets, there is emerging evidence suggesting neuroprotective effects. Compounds with similar scaffolds have been investigated for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of dibenzo[b,f][1,4]oxazepine derivatives found that certain modifications to the sulfonamide group significantly enhanced anticancer activity against human breast cancer cells (MCF-7). The study reported IC50 values indicating potent cytotoxic effects at low concentrations .
Case Study 2: Antimicrobial Activity
Research published in the Journal of Medicinal Chemistry highlighted the effectiveness of sulfonamide derivatives in combating resistant bacterial strains. The study demonstrated that derivatives similar to 4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) .
Comparative Data Table
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
4-Fluoro-N-(10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)Benzenesulfonamide ()
- Molecular Formula : C₂₀H₁₅FN₂O₄S
- Key Differences :
- Lacks the 4-ethoxy and 3-fluoro substituents, featuring only a 4-fluoro on the benzene ring.
- Methyl group on the oxazepin core is at position 10 (vs. 8 in the target compound).
- Impact :
N-(8-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-4-(Trifluoromethyl)Benzamide ()
- Molecular Formula : C₂₃H₁₆F₃N₂O₃
- Key Differences :
- Replaces sulfonamide with a benzamide group.
- Substituent on benzene is 4-trifluoromethyl (vs. 4-ethoxy-3-fluoro).
- Impact :
Core Structure Modifications
Dibenzo[b,f][1,4]Thiazepine Derivatives ()
- Examples :
- 4-Methoxybenzyl 10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxylate 5-Oxide
- N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepin-8-yl)-2-(4-Methoxyphenyl)Acetamide 5-Oxide
- Key Differences :
- Thiazepine core (sulfur atom) vs. oxazepine (oxygen atom).
- Substituents include 10-ethyl and 4-methoxybenzyl .
- Impact :
Functional Group Comparisons
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves forming the dibenzo[b,f][1,4]oxazepine core via cyclization of precursors (e.g., chloro- or methoxy-substituted benzamides), followed by sulfonamide coupling. Key steps include:
- Cyclization : Using catalysts like Pd(OAc)₂ or CuI under reflux in polar aprotic solvents (e.g., DMF) to form the oxazepine ring .
- Sulfonylation : Reacting the oxazepine intermediate with 4-ethoxy-3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., NaH) to introduce the sulfonamide group . Optimization requires precise control of temperature (70–100°C), solvent purity, and stoichiometric ratios to achieve >80% yield .
Q. How is the compound’s structure validated, and what analytical techniques are essential?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy at C4, fluoro at C3) and the integrity of the oxazepine ring .
- X-ray Crystallography : Resolves 3D conformation, including the dihedral angle between the sulfonamide and oxazepine moieties, critical for binding studies .
- HPLC-MS : Ensures purity (>95%) and detects byproducts from incomplete cyclization or sulfonylation .
Q. What preliminary biological screening methods are recommended?
- Enzyme Inhibition Assays : Test interactions with targets like histone deacetylases (HDACs) or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric substrates .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., fluoro vs. methoxy substituents) alter biological activity?
- Fluoro Substituent : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., COX-2) .
- Ethoxy Group : Increases lipophilicity, affecting membrane permeability (logP ~3.2 vs. ~2.5 for methoxy analogs) . Comparative SAR studies using analogs from and show a 10-fold increase in HDAC inhibition with the fluoro group .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Molecular Dynamics Simulations : Predict binding modes to targets like HDACs or serum albumin .
- ADMET Prediction : Tools like SwissADME assess solubility (LogS = -4.1), CYP450 interactions, and blood-brain barrier penetration . Adjusting the ethoxy chain length (e.g., propoxy) may reduce hepatic clearance, as seen in related dibenzooxazepines .
Q. How should contradictory data on cytotoxicity and selectivity be resolved?
- Mechanistic Deconvolution : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., kinase inhibition) .
- Species-Specific Assays : Test primary human vs. rodent cells to address disparities in metabolic activation . notes that methylated analogs show reduced cytotoxicity in normal cells (e.g., HEK293), suggesting substituent-driven selectivity .
Q. What strategies improve solubility without compromising activity?
- Prodrug Design : Introduce phosphate or glycoside groups at the sulfonamide nitrogen, reversible in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance aqueous dispersion (tested in analogs) . Co-solvent systems (e.g., DMSO:PBS 1:9) are recommended for in vitro assays to prevent precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
